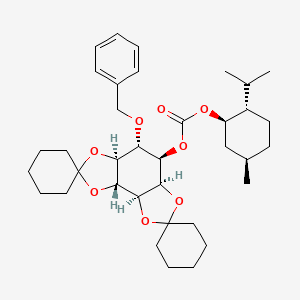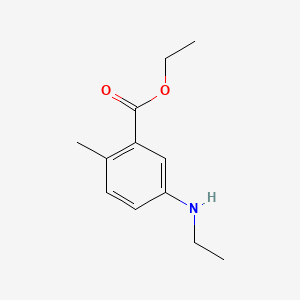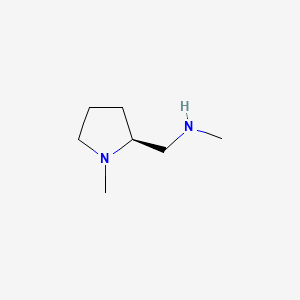
6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol, also known as CBMC, is a cyclic inositol derivative that has been extensively studied for its potential therapeutic applications. CBMC has shown promising results in various scientific research studies and has been explored for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression. 6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol also regulates the expression of genes involved in glucose metabolism, insulin signaling, and lipid metabolism. Additionally, 6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol has been found to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol has been shown to have various biochemical and physiological effects on the body. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol also regulates glucose metabolism and insulin signaling, which may contribute to its potential use in the treatment of diabetes. Additionally, 6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol has been found to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol is also highly soluble in water, which makes it easy to administer in animal studies. However, 6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol has some limitations for lab experiments. It has a relatively short half-life in the body, which may limit its effectiveness in some therapeutic applications. Additionally, 6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol has not been extensively studied for its potential toxicity, which may limit its use in clinical trials.
Future Directions
6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol has shown promising results in various scientific research studies and has potential therapeutic applications in several areas. Future research directions for 6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol include exploring its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, further studies are needed to investigate the potential toxicity of 6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol and its long-term effects on the body. Overall, 6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol is a promising compound that has potential for future therapeutic applications.
Synthesis Methods
6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol can be synthesized using a two-step procedure involving the protection of myo-inositol with cyclohexanone and benzyl bromide, followed by carboxylation using carbon dioxide. The final product is obtained by deprotection of the protected inositol derivative using hydrogenation.
Scientific Research Applications
6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol has been studied for its potential therapeutic applications in various scientific research studies. It has been explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties. 6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
InChI |
InChI=1S/C36H52O8/c1-23(2)26-16-15-24(3)21-27(26)39-34(37)40-29-28(38-22-25-13-7-4-8-14-25)30-32(43-35(41-30)17-9-5-10-18-35)33-31(29)42-36(44-33)19-11-6-12-20-36/h4,7-8,13-14,23-24,26-33H,5-6,9-12,15-22H2,1-3H3/t24-,26+,27-,28-,29-,30+,31-,32-,33-/m1/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMWOEQMIHWVHU-UKQZLRGSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)OC2C3C(C4C(C2OCC5=CC=CC=C5)OC6(O4)CCCCC6)OC7(O3)CCCCC7)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)O[C@H]2[C@@H]3[C@H]([C@H]4[C@H]([C@@H]2OCC5=CC=CC=C5)OC6(O4)CCCCC6)OC7(O3)CCCCC7)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Imidazo[1,5-D][1,4]diazepine](/img/structure/B574321.png)


![N~2~-{3-[5-(6-Methoxynaphthalen-1-yl)-1,3-dioxan-2-yl]propyl}-N,N~2~-dimethylglycinamide](/img/structure/B574326.png)

